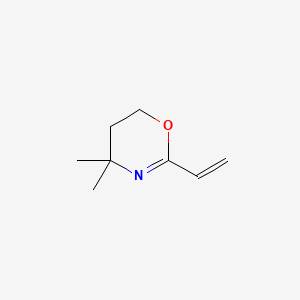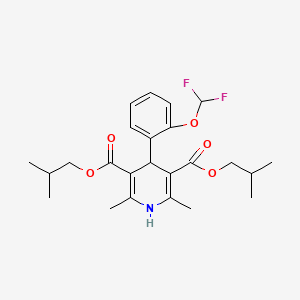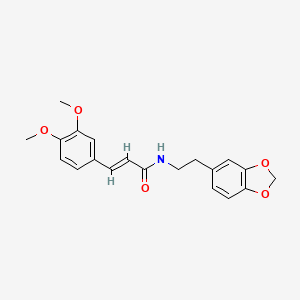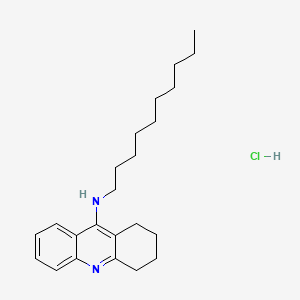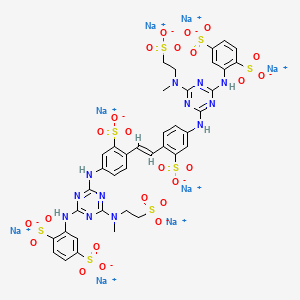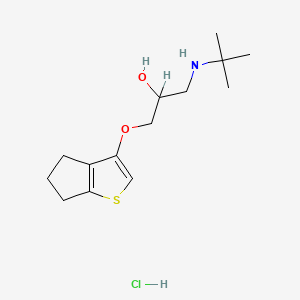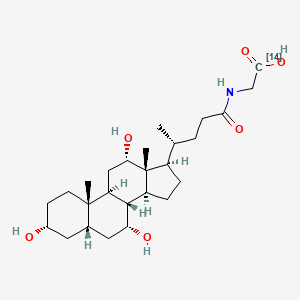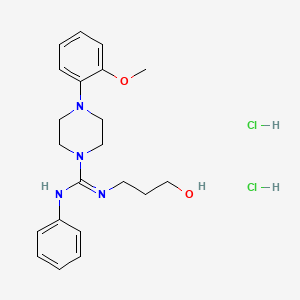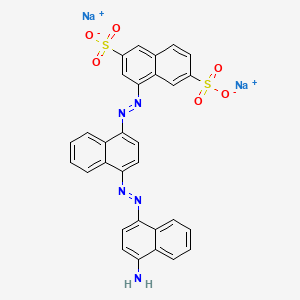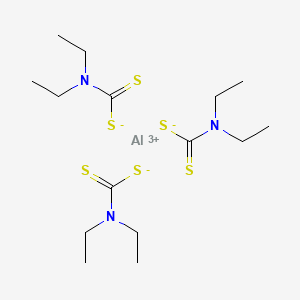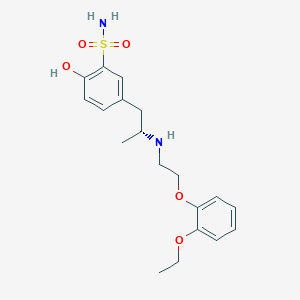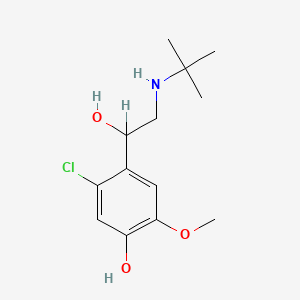
2-Chloro-alpha-(((1,1-dimethylethyl)amino)methyl)-4-hydroxy-5-methoxybenzenemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-alpha-(((1,1-dimethylethyl)amino)methyl)-4-hydroxy-5-methoxybenzenemethanol is a complex organic compound with a unique structure that includes a chloro group, a tert-butylamino group, a hydroxyl group, and a methoxy group attached to a benzenemethanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-alpha-(((1,1-dimethylethyl)amino)methyl)-4-hydroxy-5-methoxybenzenemethanol typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable benzenemethanol derivative.
Chlorination: Introduction of the chloro group is achieved through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Amination: The tert-butylamino group is introduced via nucleophilic substitution reactions using tert-butylamine.
Hydroxylation and Methoxylation: The hydroxyl and methoxy groups are introduced through hydroxylation and methoxylation reactions using appropriate reagents such as methanol and hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-alpha-(((1,1-dimethylethyl)amino)methyl)-4-hydroxy-5-methoxybenzenemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-Chloro-alpha-(((1,1-dimethylethyl)amino)methyl)-4-hydroxy-5-methoxybenzenemethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-alpha-(((1,1-dimethylethyl)amino)methyl)-4-hydroxy-5-methoxybenzenemethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-alpha-(((1,1-dimethylethyl)amino)methyl)-benzenemethanol
- 2-Chloro-alpha-(((1,1-dimethylethyl)amino)methyl)-4-hydroxybenzenemethanol
Uniqueness
2-Chloro-alpha-(((1,1-dimethylethyl)amino)methyl)-4-hydroxy-5-methoxybenzenemethanol is unique due to the presence of both hydroxyl and methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the chloro and tert-butylamino groups makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
62818-96-6 |
|---|---|
Formule moléculaire |
C13H20ClNO3 |
Poids moléculaire |
273.75 g/mol |
Nom IUPAC |
4-[2-(tert-butylamino)-1-hydroxyethyl]-5-chloro-2-methoxyphenol |
InChI |
InChI=1S/C13H20ClNO3/c1-13(2,3)15-7-11(17)8-5-12(18-4)10(16)6-9(8)14/h5-6,11,15-17H,7H2,1-4H3 |
Clé InChI |
DNZDDIZAJAYCGF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCC(C1=CC(=C(C=C1Cl)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


